molecular formula C11H18O3 B14500419 2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid CAS No. 62952-25-4

2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid

Cat. No.: B14500419
CAS No.: 62952-25-4
M. Wt: 198.26 g/mol
InChI Key: HPVPWFYALBGLCC-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring with a carboxylic acid group, a ketone group, and a methyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of ethylamine and acetoacetanilide can yield the desired compound through a series of reactions . Another approach involves the use of cyclohexanecarboxylic acid as a starting material, which undergoes various chemical transformations to introduce the necessary functional groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: Various substituents can be introduced to the cyclohexane ring through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups to the cyclohexane ring.

Scientific Research Applications

2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets These targets may include enzymes, receptors, or other proteins that play a role in biological processes The compound’s structure allows it to bind to these targets, modulating their activity and influencing various pathways

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-5-(propan-2-yl)cyclohexane-1-carboxylic acid stands out due to its unique combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications and studies.

Properties

CAS No.

62952-25-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

2-methyl-4-oxo-5-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h6-9H,4-5H2,1-3H3,(H,13,14)

InChI Key

HPVPWFYALBGLCC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(CC1C(=O)O)C(C)C

Origin of Product

United States

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